4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione is a chemical compound with the molecular formula C13H16N2O3 It belongs to the class of pyrazolidinediones and is characterized by its hydroxyl and butyl groups attached to the pyrazolidinedione ring
Preparation Methods
The synthesis of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione typically involves the reaction of mofebutazone with a hydroxylating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs at the desired position on the molecule . Industrial production methods may involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, potentially forming mofebutazone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:
Mofebutazone: The parent compound, which lacks the hydroxyl group.
Phenylbutazone: Another pyrazolidinedione with similar anti-inflammatory properties.
Oxyphenbutazone: A hydroxylated derivative of phenylbutazone with enhanced anti-inflammatory activity.
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
55228-09-6 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-9-13(18)11(16)14-15(12(13)17)10-7-5-4-6-8-10/h4-8,18H,2-3,9H2,1H3,(H,14,16) |
InChI Key |
TUDYIVSCCYEZPE-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O |
Synonyms |
4-hydroxymofebutazone 4-OH-MPB |
Origin of Product |
United States |
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